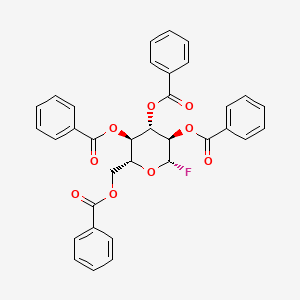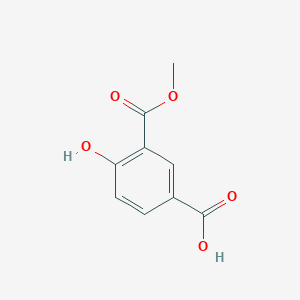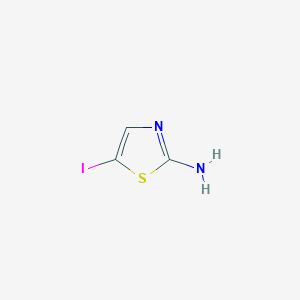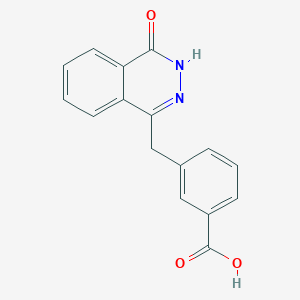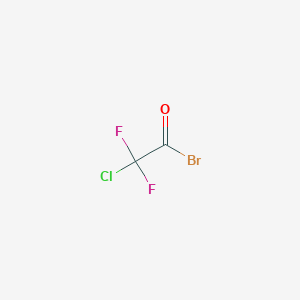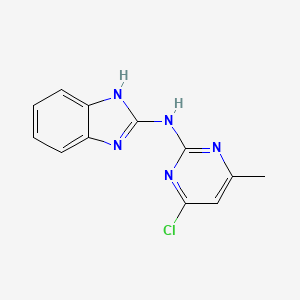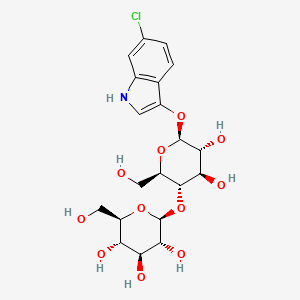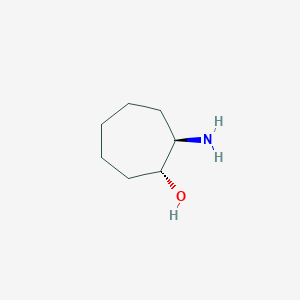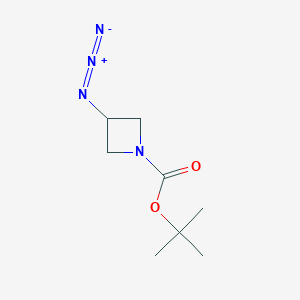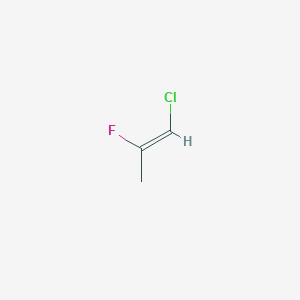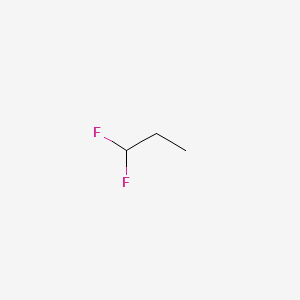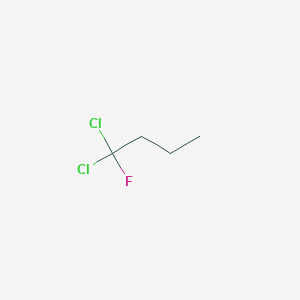
1,1-Dichloro-1-fluorobutane
Overview
Description
1,1-Dichloro-1-fluorobutane is an organofluorine compound with the molecular formula C4H7Cl2F It is a member of the alkyl halides family, characterized by the presence of halogen atoms (chlorine and fluorine) attached to a butane backbone
Mechanism of Action
Target of Action
As a haloalkane, it may interact with various biological molecules, potentially affecting cellular processes .
Mode of Action
As a haloalkane, it could potentially undergo nucleophilic substitution reactions with biological molecules, leading to changes in their structure and function .
Pharmacokinetics
The pharmacokinetics of 1,1-Dichloro-1-fluorobutane have been studied in rats. The compound is very volatile with a boiling point of 32°C . In vivo metabolic constants for the compound were determined using a physiologically based pharmacokinetic model . The compound was found to be metabolized to 2,2-dichloro-2-fluoroethanol, which was excreted in the urine as its glucuronide conjugate .
Result of Action
It is known that the compound contributes significantly to both ozone depletion and global warming when released into the environment .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its release into the environment contributes to ozone depletion and global warming . It is a class 2 ozone-depleting substance and is undergoing a global phaseout from production and use under the Montreal Protocol .
Biochemical Analysis
Cellular Effects
It is known that haloalkanes can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that haloalkanes can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that 1,1-Dichloro-1-fluoroethane, a similar compound, is metabolized in human subjects to 2,2-dichloro-2-fluoroethanol, which is conjugated with glucuronic acid and excreted as its glucuronide in urine in a time- and exposure concentration-dependent manner
Preparation Methods
The synthesis of 1,1-Dichloro-1-fluorobutane typically involves the halogenation of butane derivatives. One common method is the hydrofluorination of 1,1-dichlorobutane using hydrogen fluoride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods often involve large-scale halogenation processes, utilizing specialized reactors and continuous flow systems to optimize efficiency and safety .
Chemical Reactions Analysis
1,1-Dichloro-1-fluorobutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions to yield various products, such as butanols or butenes.
Scientific Research Applications
1,1-Dichloro-1-fluorobutane has diverse applications in scientific research:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: Its unique properties make it valuable in the development of advanced materials, such as fluorinated polymers and coatings.
Pharmaceutical Research: Researchers explore its potential as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Comparison with Similar Compounds
1,1-Dichloro-1-fluorobutane can be compared with other similar compounds, such as:
1,1-Dichloro-1-fluoroethane: Both compounds are haloalkanes, but 1,1-Dichloro-1-fluoroethane has a shorter carbon chain and different physical properties.
1,1,1-Trichloro-2-fluoroethane: This compound has an additional chlorine atom, which affects its reactivity and applications.
1,1-Difluoro-1-chlorobutane:
Properties
IUPAC Name |
1,1-dichloro-1-fluorobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl2F/c1-2-3-4(5,6)7/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBZUPRNUSGSGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(F)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


